Acide 2-mercaptobenzoxazole-5-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

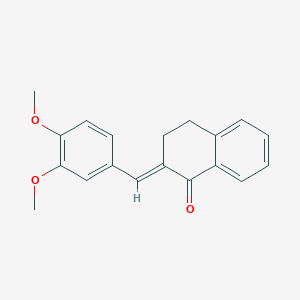

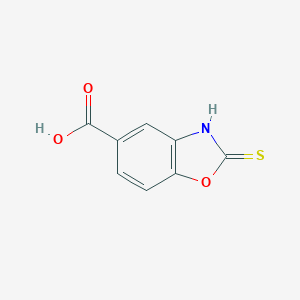

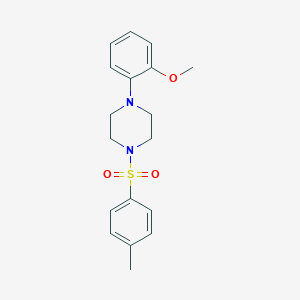

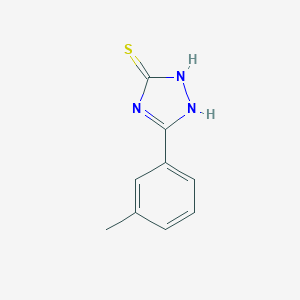

2-Mercaptobenzooxazole-5-carboxylic acid is a chemical compound with the molecular formula C8H5NO3S . It contains a total of 19 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 2-Mercaptobenzooxazole has been reported in a study, where it was demonstrated that this molecule can effectively be used to inhibit human carbonic anhydrases (hCAs), showing a peculiar binding mode .Molecular Structure Analysis

The molecular structure of 2-Mercaptobenzooxazole-5-carboxylic acid consists of 5 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . It has a total of 19 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The average mass of 2-Mercaptobenzooxazole-5-carboxylic acid is 195.195 Da and its monoisotopic mass is 194.999008 Da .Mécanisme D'action

Target of Action

The primary target of 2-Mercaptobenzooxazole-5-carboxylic acid is human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . In humans, 12 catalytically active isoforms of hCAs have been identified, which differ in tissue distribution, kinetic properties, oligomeric arrangement, and sensitivity to inhibitors .

Mode of Action

2-Mercaptobenzooxazole-5-carboxylic acid inhibits hCAs by showing a peculiar binding mode . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion . This water molecule/hydroxide ion is essential for the catalytic mechanism .

Biochemical Pathways

hCAs are involved in a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, fatty acid metabolism, and many others . Thus, abnormal levels or activities of these enzymes are commonly associated with various diseases .

Result of Action

The inhibition of hCAs by 2-Mercaptobenzooxazole-5-carboxylic acid can potentially manage a variety of disorders such as glaucoma and edema, or used as anticonvulsants, and antiobesity and antitumor drugs . .

Avantages Et Limitations Des Expériences En Laboratoire

2-Mercaptobenzooxazole-5-carboxylic acid is a relatively inexpensive and readily available compound, which makes it an attractive choice for use in laboratory experiments. However, its solubility in water is limited and it is not stable in light, so it must be stored in a dark, cool place.

Orientations Futures

2-Mercaptobenzooxazole-5-carboxylic acid is a promising compound with many potential applications. Future research should focus on exploring its potential as an anti-cancer agent, as well as its use in the treatment of other diseases. Additionally, further research should be done to explore its potential as an antioxidant, anti-inflammatory, and tyrosinase inhibitor. Other potential future directions include exploring its use as a fluorescent probe for the detection of amines, as well as its use in the synthesis of other compounds.

Méthodes De Synthèse

2-Mercaptobenzooxazole-5-carboxylic acid is typically synthesized through the condensation of 2-mercaptobenzaldehyde and oxalic acid in the presence of a base. The reaction is carried out in aqueous solution and yields 2-Mercaptobenzooxazole-5-carboxylic acid in a yield of approximately 80%.

Applications De Recherche Scientifique

Inhibiteur de l'anhydrase carbonique

L'acide 2-mercaptobenzoxazole-5-carboxylique fait partie de la classe des 2-mercaptobenzoxazoles, qui s'est avérée inhiber efficacement les anhydrases carboniques humaines (hCAs) . Les hCAs sont des enzymes contenant du zinc qui catalysent l'hydratation réversible du dioxyde de carbone en ion bicarbonate et en proton . Elles sont impliquées dans un large éventail de processus physiologiques dans de nombreux tissus et organes, tels que la régulation du pH, les échanges gazeux, le transport des ions, la résorption osseuse, le métabolisme des acides gras et bien d'autres .

Chimie médicinale

Le 2-mercaptobenzoxazole est un échafaudage organique largement utilisé en chimie médicinale . Il peut être utilisé pour développer des composés isozyme-spécifiques dépourvus d'effets secondaires indésirables .

Développement de médicaments

<a data-citationid="4ab5a86c-600a-d77f-b841-d3b2cb43

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Mercaptobenzooxazole-5-carboxylic acid interacts with hCAs, showing a unique binding mode . These enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton, are involved in pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism .

Cellular Effects

The effects of 2-Mercaptobenzooxazole-5-carboxylic acid on cells are primarily related to its inhibition of hCAs. By inhibiting these enzymes, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

2-Mercaptobenzooxazole-5-carboxylic acid exerts its effects at the molecular level through its interaction with hCAs. It binds to the active site of these enzymes, which is characterized by a central twisted mainly antiparallel β-sheet surrounded by helical connections and additional β-strands .

Temporal Effects in Laboratory Settings

Its ability to inhibit hCAs suggests potential long-term effects on cellular function .

Metabolic Pathways

2-Mercaptobenzooxazole-5-carboxylic acid is involved in the metabolic pathway related to the hydration of carbon dioxide, a reaction catalyzed by hCAs . The compound’s interaction with these enzymes could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of 2-Mercaptobenzooxazole-5-carboxylic acid is likely related to the localization of hCAs, as the compound is known to interact with these enzymes

Propriétés

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6/h1-3H,(H,9,13)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGDWCNTMFYFRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355946 |

Source

|

| Record name | 2-mercaptobenzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7341-98-2 |

Source

|

| Record name | 2-mercaptobenzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)

![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)

![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)

![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)

![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)